molecular formula C15H14N2O2S B2657992 (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide CAS No. 658069-99-9

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2657992
CAS No.: 658069-99-9
M. Wt: 286.35
InChI Key: MHPPRVBGJKOTIV-CMDGGOBGSA-N
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Description

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl system (acrylamide scaffold) linked to a thiophene ring and a 4-acetamidophenyl group. The (E)-configuration of the double bond is critical for its stereoelectronic properties, influencing molecular interactions with biological targets. Its synthesis typically involves coupling α-bromoacrylic acid derivatives with appropriate amines under conditions optimized for yield and purity, as demonstrated in related acrylamide syntheses .

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPPRVBGJKOTIV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide typically involves the reaction of 4-acetamidophenylamine with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide as a promising anticancer agent. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF7 and HEP2 cells. The mechanism involves the activation of apoptotic pathways, making it a candidate for further development in cancer therapeutics .

DNA Topoisomerase Inhibition
This compound has also been investigated for its inhibitory effects on DNA topoisomerases, enzymes crucial for DNA replication and transcription. Inhibitors of these enzymes are valuable in cancer treatment as they can prevent cancer cell proliferation. Studies have shown that derivatives of thiophene-containing acrylamides exhibit significant inhibition of topoisomerase II, suggesting that this compound may possess similar properties .

Synthesis and Structural Studies

Synthesis Techniques
The synthesis of this compound typically involves Claisen-Schmidt condensation reactions, where appropriate arylacetamide precursors react with thiophene derivatives under basic conditions. This method has been optimized to yield high purity and yield of the target compound .

Structural Characterization
Crystallographic studies have provided insights into the molecular structure of related compounds, which aids in understanding the interactions at the molecular level. The structural data can inform modifications to enhance biological activity or reduce toxicity .

Material Science Applications

Polymer Chemistry
The unique properties of thiophene-containing compounds like this compound make them suitable for polymer applications. They can be incorporated into polymer matrices to enhance electrical conductivity or thermal stability. Research has shown that copolymers derived from such acrylamides exhibit improved mechanical properties and processing capabilities .

Nanotechnology
In nanotechnology, this compound can be used to functionalize nanoparticles for targeted drug delivery systems. The thiophene moiety can facilitate interactions with biological membranes, potentially improving the efficacy of drug delivery systems .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Anticancer ActivityPMC Article Induction of apoptosis in MCF7 and HEP2 cells using related compounds.
DNA Topoisomerase InhibitionChinese Journal Significant inhibition observed in topoisomerase II activity with derivatives.
Polymer ChemistryRSC Publication Enhanced mechanical properties in polymers incorporating thiophene derivatives.
NanotechnologyResearchGate Improved drug delivery efficacy using functionalized nanoparticles.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide can be contextualized by comparing it to structurally analogous compounds. Key differences in substituents, stereochemistry, and scaffold modifications significantly impact biological activity, solubility, and target selectivity.

Structural and Physicochemical Comparisons

Compound Substituents logP<sup>a</sup> Molecular Weight Key Features
This compound 4-acetamidophenyl, thiophen-2-yl 2.8 (predicted) 300.34 g/mol High polarity due to acetamide; moderate lipophilicity for membrane penetration
(E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) p-tolyl, thiophen-2-yl 3.1 257.32 g/mol Methyl group enhances lipophilicity; potent α7 nAChR agonist
(E)-N-(3-Hydroxymethyl-4-morpholinophenyl)-3-(thiophen-2-yl)acrylamide (26a) 3-hydroxymethyl-4-morpholinophenyl 1.9 (predicted) 357.43 g/mol Hydroxymethyl and morpholino groups improve solubility; reduced BBB penetration
(E)-N-((2,2-Dimethyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl)-3-(thiophen-2-yl)acrylamide (14f) Tetrahydroquinolinylmethyl 3.5 407.49 g/mol Bulky substituent limits solubility; enhanced binding to hydrophobic targets
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) 4-nitrophenyl, propyl 3.8 398.42 g/mol Nitro group increases electron-withdrawing effects; potential cytotoxicity

<sup>a</sup>logP values are experimental or predicted using computational tools.

Key Research Findings

Structural Determinants of Activity: The thiophene ring enhances π-π stacking with aromatic residues in α7 nAChRs, while the acetamide group forms hydrogen bonds with peripheral enzymes (e.g., COX-2) . Bulkier substituents (e.g., tetrahydroquinoline in 14f) compromise solubility but improve binding to hydrophobic pockets in cancer-related proteins .

Divergent Pharmacological Profiles: DM497: Central antinociception (brain-penetrant) vs. 26a: Peripheral anti-inflammatory effects (non-penetrant) . Nitro-substituted analogs (e.g., 5112) exhibit off-target cytotoxicity, limiting therapeutic utility .

Computational Predictions :

  • Molecular docking suggests the target compound’s acetamide group stabilizes interactions with α7 nAChR’s extracellular domain, though with lower affinity than DM497 .

Biological Activity

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure combining an acetamidophenyl group and a thiophenyl moiety, which may enhance its biological properties. The synthesis typically involves the reaction of 4-acetamidophenylamine with thiophene-2-carbaldehyde under basic conditions, often utilizing solvents like ethanol or methanol and requiring heat to drive the reaction forward.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC/MFC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.220.25>70
Escherichia coli0.300.35>65
Candida albicans0.400.45>60

The compound also demonstrates strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Anticancer Potential

The compound's mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors associated with cancer cell proliferation. Preliminary studies suggest that it could act as an inhibitor of certain kinases involved in tumor growth, although further research is required to elucidate these pathways fully.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell signaling pathways.
  • Interaction with DNA : There is potential for the compound to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • A study demonstrated that derivatives with thiophene moieties exhibited enhanced antimicrobial properties compared to their non-thiophene counterparts, suggesting that the thiophene group plays a crucial role in biological efficacy .
  • Another investigation highlighted the anticancer potential of acrylamide derivatives, where specific structural modifications led to increased cytotoxicity against various cancer cell lines .

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